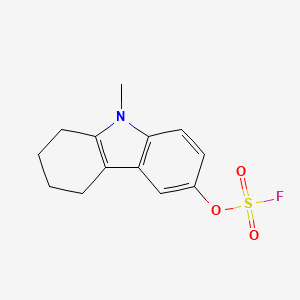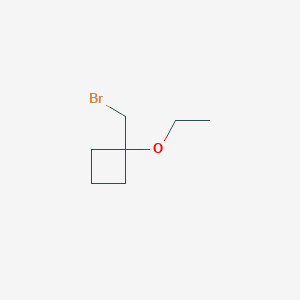
1-(Bromomethyl)-1-ethoxycyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(Bromomethyl)-1-ethoxycyclobutane" is a chemical of interest in the field of organic synthesis, particularly in the formation of cyclobutane derivatives. While the provided papers do not directly discuss this compound, they do provide insights into related chemical reactions and structures that can be informative for understanding the synthesis and properties of similar compounds.
Synthesis Analysis
The synthesis of cyclobutane derivatives is a topic of interest in organic chemistry due to their potential applications in pharmaceuticals and materials science. Paper discusses the synthesis of cyclobutanones using 1-bromo-1-ethoxycyclopropane as an intermediate, which is structurally related to this compound. The synthesis involves a ring expansion reaction, which is a common strategy for constructing cyclobutane rings. Additionally, paper explores the synthesis of 1,1-dibromocyclobutanes through a series of reactions including alkylation, reduction, sulfonylation, cyclization, hydrolysis, and substitution. These methods provide a framework for the synthesis of brominated cyclobutane derivatives, which could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The structure of cyclobutane derivatives is crucial for their reactivity and potential applications. Paper describes the determination of the molecular structure of a cyclobutane derivative using X-ray crystallography. Although the compound studied is different, the techniques used for structural determination are applicable to this compound. Understanding the molecular structure is essential for predicting the reactivity and physical properties of the compound.
Chemical Reactions Analysis
Cyclobutane derivatives undergo a variety of chemical reactions. Paper details the reaction of bis(trimethylsilyl)bromomethyllithium with dimethyldihalo derivatives to form 1,3-dimetallacyclobutanes. This paper highlights the reactivity of bromomethyl groups in the presence of metal reagents, which is relevant to the chemical behavior of this compound. The study of these reactions provides insights into the types of transformations that such compounds can undergo, including ring cleavage and the formation of new carbon-metal bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure and substituents. While the papers provided do not directly report on the properties of this compound, they do offer a context for understanding how bromine and ethoxy substituents might affect the compound's behavior. For instance, the presence of bromine could make the compound more reactive in substitution reactions, while the ethoxy group could influence its solubility and boiling point. The synthesis methods and structural analyses discussed in papers , , and can be used to infer the properties of similar compounds.
科学的研究の応用
Synthesis and Structural Analysis
Dehydrobromination and Derivative Synthesis : Research by Razin et al. (2003) explored the dehydrobromination of bromomethyl- and bromo-3-methoxymethylcyclobutane carbonitriles and carboxylates, leading to bicyclobutane derivatives and substituted methylenecyclobutanes. This study revealed the influence of structural factors on the elimination process, providing a foundation for synthesizing complex cyclobutane-based structures (Razin et al., 2003).
X-ray Crystallography for Compound Identification : Kirillov et al. (2015) used X-ray crystallography to determine the structure of ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate, demonstrating the importance of structural analysis in understanding the chemical nature and potential applications of cyclobutane derivatives (Kirillov et al., 2015).
Novel Organic Reactions and Compounds
Cycloaddition Reactions : Matsuo et al. (2009) reported on the formal [4+2] cycloaddition between 3-ethoxycyclobutanones and silyl enol ethers, leading to 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives. This study highlights a method for preparing highly oxygenated cyclohexanone derivatives, expanding the toolkit for synthesizing complex organic molecules (Matsuo et al., 2009).
Lewis Acid-Catalyzed Reactions : A study by Yao and Shi (2007) explored Lewis acid-catalyzed cascade construction of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives from arylmethylenecyclopropanes and triarylprop-2-yn-1-ols or their methyl ethers. This research opens avenues for synthesizing a wide range of functionalized cyclobutane derivatives under mild conditions (Yao & Shi, 2007).
Polymers and Material Science : The synthesis of polymerizable benzocyclobutene compounds that undergo ring-opening isomerization at reduced temperatures was investigated by Pugh et al. (2013). Their work contributes to the development of new materials that can be crosslinked at lower temperatures, potentially offering new material properties and applications (Pugh et al., 2013).
特性
IUPAC Name |
1-(bromomethyl)-1-ethoxycyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-2-9-7(6-8)4-3-5-7/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUKMVJLGIIVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

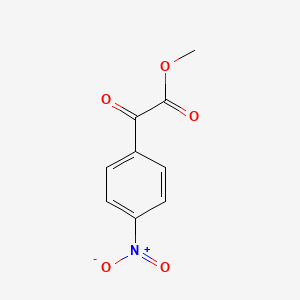
![2-[[5-(4-ethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2504194.png)

![N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamide](/img/structure/B2504196.png)
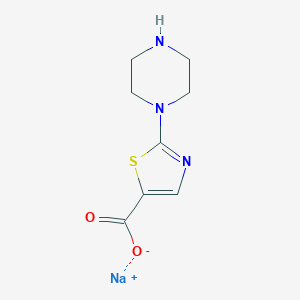
![2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2504200.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2504202.png)
![Ethyl 4-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate](/img/structure/B2504203.png)
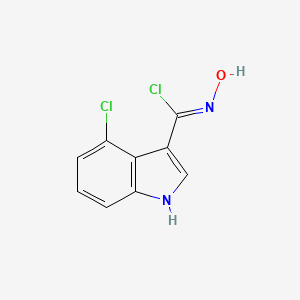
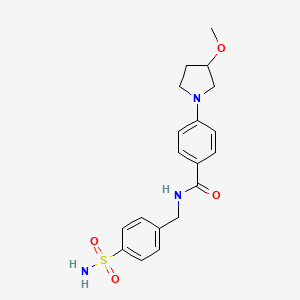
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2504206.png)
![4-methyl-5-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2504208.png)

